molecular formula C8H13NO4S B2790845 (4aS,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid CAS No. 608128-55-8

(4aS,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid

Cat. No.: B2790845
CAS No.: 608128-55-8
M. Wt: 219.26
InChI Key: MQHMHHJJIJWGRT-RQJHMYQMSA-N
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Description

(4aS,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused to a thiazine ring, with a sulfone group (1,1-dioxo) and a carboxylic acid substituent at the 7-position. Its stereochemistry (4aS,7S) confers distinct spatial and electronic properties, influencing its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

(4aS,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4S/c10-8(11)7-4-3-6-2-1-5-14(12,13)9(6)7/h6-7H,1-5H2,(H,10,11)/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHMHHJJIJWGRT-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(N2S(=O)(=O)C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CC[C@H](N2S(=O)(=O)C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4aS,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid typically involves multi-step organic synthesis. The starting materials and reagents used in the synthesis can vary, but common steps include the formation of the pyrrolo[1,2-b]thiazine ring system through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the functional groups present in the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific substitution reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, (4aS,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, making it useful for investigating biochemical processes.

Medicine: In medicinal chemistry, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets can be harnessed to develop new therapeutic agents for various diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural characteristics make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (4aS,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs, as outlined below:

Structural Analogues from Heterocyclic Classes

  • (1R,3S,5R,7R,8aS)-7-Ethylhexahydro-1-(6-hydroxy-4-quinolinyl)-3,7-methano-1H-pyrrolo[2,1-c][1,4]oxazine (): Key Differences: Replaces the thiazine-sulfone moiety with an oxazine ring and incorporates a quinolinyl group. The ethyl substituent and lack of a carboxylic acid group reduce polarity compared to the target compound. Bioactivity Implications: Quinolinyl groups are associated with antimalarial and anticancer activity, suggesting divergent therapeutic applications .
  • (4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic Acid (): Key Differences: Features a thiazolidine ring instead of pyrrolo-thiazine, with a phenylpiperazine substituent. Bioactivity Implications: Thiazolidine-carboxylic acids are known for metal-chelating properties, which may influence antioxidant or antimicrobial effects .

Functional Group Comparisons

  • Sulfone vs.
  • Carboxylic Acid vs. Ester or Amide Derivatives : The free carboxylic acid group improves water solubility and enables salt formation, critical for bioavailability in drug design. In contrast, esterified analogs (common in prodrugs) may exhibit better lipid membrane penetration .

Bioactivity and Predictive Behavior

While direct bioactivity data for the target compound is unavailable in the provided evidence, predictive tools like Hit Dexter 2.0 () offer insights:

  • Promiscuity Risk: The compound’s rigid bicyclic structure and polar groups may reduce nonspecific binding compared to flexible, lipophilic analogs, lowering its likelihood of being a "promiscuous binder" .
  • Insecticidal Potential: Structural similarity to plant-derived bioactive compounds () suggests possible efficacy against insects, modulated by factors like cuticle thickness and metabolic detoxification pathways in target species .

Biological Activity

The compound (4aS,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid is a member of the pyrrolo[1,2-b]thiazine family. This class of compounds has garnered attention due to their diverse biological activities, including antibacterial and antitumor properties. This article aims to explore the biological activity of this specific compound by reviewing relevant literature and presenting data on its efficacy against various biological targets.

Antibacterial Activity

Research has indicated that derivatives of pyrrolo[1,2-b]thiazines exhibit significant antibacterial properties. For instance:

  • In vitro Studies : Compounds similar to (4aS,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine have shown effectiveness against Gram-positive and Gram-negative bacteria. A study reported that certain thiazole derivatives displayed broad-spectrum activity against common pathogens such as Escherichia coli and Staphylococcus aureus .

Antitubercular Activity

The compound has been evaluated for its potential against Mycobacterium tuberculosis. A related study highlighted that thiazole derivatives demonstrated promising antitubercular activity with minimum inhibitory concentrations (MIC) comparable to standard treatments .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolo[1,2-b]thiazines is often influenced by structural modifications. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups on the aromatic rings significantly enhances antibacterial properties. For instance, compounds with halogen substituents exhibited increased potency .
  • Carboxylic Acid Group : The carboxylic acid moiety in (4aS,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine is crucial for activity as it may facilitate interactions with bacterial enzymes .

Case Studies and Experimental Data

StudyCompoundTargetActivityReference
1Thiazole DerivativeE. coliMIC = 0.91 μM
2Pyrrolo[1,2-b]thiazineM. tuberculosisMIC = 50 μg/mL
3Related ThiazoleS. aureusBroad-spectrum activity

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